2-Butyl-5-heptylpyrrolidine

CAS No.: 61772-92-7

Cat. No.: VC1626727

Molecular Formula: C15H31N

Molecular Weight: 225.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61772-92-7 |

|---|---|

| Molecular Formula | C15H31N |

| Molecular Weight | 225.41 g/mol |

| IUPAC Name | 2-butyl-5-heptylpyrrolidine |

| Standard InChI | InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3 |

| Standard InChI Key | FIXZYWKWWCBXRZ-UHFFFAOYSA-N |

| SMILES | CCCCCCCC1CCC(N1)CCCC |

| Canonical SMILES | CCCCCCCC1CCC(N1)CCCC |

Introduction

Chemical Identity and Structure

Molecular Composition

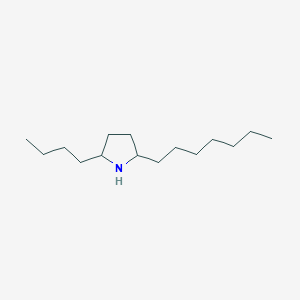

2-Butyl-5-heptylpyrrolidine has the molecular formula C₁₅H₃₁N, with a molecular weight of 225.41 g/mol . The structure consists of a five-membered pyrrolidine ring with butyl and heptyl substituents at positions 2 and 5, respectively. This arrangement creates an asymmetric molecule with defined stereochemistry at two carbon centers.

Nomenclature and Identifiers

The compound is known by several systematic and registry names:

-

Pyrrolidine, 2-butyl-5-heptyl-, (2R,5R)-rel-

-

(2R,5R)-2-butyl-5-heptylpyrrolidine

Database identifiers include:

Stereochemistry

The compound possesses two stereogenic centers at positions 2 and 5 of the pyrrolidine ring. The relative stereochemistry indicated by "(2R,5R)-rel-" signifies that both substituents (butyl and heptyl) are oriented on the same face of the pyrrolidine ring in a trans configuration . This stereochemical arrangement is significant for the compound's three-dimensional structure and potentially its biological activity.

Physical and Chemical Properties

Physical Characteristics

As a pyrrolidine derivative with long alkyl chains, 2-butyl-5-heptylpyrrolidine exhibits properties typical of moderately high molecular weight amines. Based on its structure, it is expected to be a colorless to slightly yellow liquid at room temperature with limited water solubility but good solubility in organic solvents.

Structural Parameters

The compound features:

-

One hydrogen bond donor (the secondary amine of the pyrrolidine ring)

-

One hydrogen bond acceptor (the nitrogen atom)

-

Nine rotatable bonds, contributing to conformational flexibility

Spectroscopic Properties

The compound has been characterized using various spectroscopic techniques:

NMR Spectroscopy

13C NMR spectroscopy data is available through John Wiley & Sons databases, providing valuable information about the carbon skeleton and configuration .

Mass Spectrometry

GC-MS data (J-55-830-15) has been recorded and is accessible through reference databases .

Infrared Spectroscopy

Vapor phase IR spectra have been documented, offering insights into the functional group vibrations characteristic of this pyrrolidine derivative .

Natural Occurrence

Microbial Source

2-Butyl-5-heptylpyrrolidine has been reported in Streptomyces longispororuber, a soil-dwelling actinobacterium known for producing various bioactive compounds . The presence of this compound in a Streptomyces species suggests potential biological activity, as these bacteria are prolific producers of antibiotics and other pharmacologically relevant metabolites.

Structural Relationships

Comparison with Related Compounds

The 2,5-disubstituted pyrrolidine scaffold is found in various natural and synthetic compounds. Related structures include 2,2,5,5-tetraethylpyrrolidine-1-oxyls, which are known for their resistance to reduction and applications as molecular probes . While 2-butyl-5-heptylpyrrolidine lacks the nitroxide functionality, its basic structural framework shares similarities with these compounds.

Structure-Property Relationships

Classification and Taxonomy

Chemical Classification

2-Butyl-5-heptylpyrrolidine belongs to several chemical classification schemes:

-

Pyrrolidines (heterocyclic amines with a five-membered ring)

-

Secondary amines (containing a single N-H bond)

-

Natural products (due to its occurrence in Streptomyces)

Taxonomic Databases

The compound is included in several taxonomic and classification databases:

-

ChEBI Ontology

-

LOTUS Natural Products Database

-

EPA DSSTox Classification

Analytical Methods

Chromatographic Techniques

The presence of the compound in natural sources and synthetic mixtures can be detected and quantified using:

-

High-performance liquid chromatography (HPLC)

Spectroscopic Identification

Confirmation of structure and purity typically involves:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume